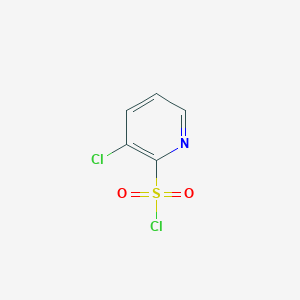

3-Chloropyridine-2-sulfonyl chloride

Description

Significance within Pyridine-Based Chemical Scaffolds

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and agrochemicals. chempanda.commdpi.com The pyridine ring is a six-membered heteroaromatic compound that is structurally similar to benzene but contains one nitrogen atom. mdpi.com This nitrogen atom imparts unique chemical properties, including basicity and the ability to form hydrogen bonds, making the pyridine scaffold a "privileged" structure in drug discovery. mdpi.com

The introduction of chloro- and sulfonyl chloride groups onto the pyridine ring, as in 3-Chloropyridine-2-sulfonyl chloride, is intended to create a highly reactive and versatile building block. The chlorine atom and the sulfonyl chloride group (-SO₂Cl) are both excellent leaving groups, providing two reactive sites for nucleophilic substitution reactions. This dual reactivity allows for the synthesis of complex, polysubstituted pyridine derivatives. While isomers like 2-chloropyridine-3-sulfonyl chloride are used to create sulfonamides with potential therapeutic applications, the specific contribution of the 3-chloro-2-sulfonyl isomer is not well-established. chemimpex.com

Role as a Key Intermediate in Organic Synthesis Research

The primary utility of sulfonyl chlorides is their function as powerful electrophiles for creating sulfonamides, sulfonates, and other sulfur-containing compounds. nih.gov In theory, this compound would serve as a crucial intermediate for introducing the 3-chloropyridin-2-ylsulfonyl moiety into larger molecules.

The general reaction involves the coupling of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide. This reaction is fundamental in the synthesis of sulfa drugs and other bioactive molecules. For example, the related compound pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker. chemicalbook.compatsnap.com

While detailed research findings for this compound are not available, the table below outlines its potential synthetic applications based on the known reactivity of its functional groups and isomers.

| Property/Reaction | Description |

| Molecular Formula | C₅H₃Cl₂NO₂S |

| Molecular Weight | 212.05 g/mol |

| Key Functional Groups | Pyridine Ring, Chloro Group, Sulfonyl Chloride Group |

| Potential Reactions | Nucleophilic substitution at the sulfonyl chloride group (e.g., with amines to form sulfonamides). Nucleophilic aromatic substitution at the chlorine-substituted carbon. |

| Potential Applications | Synthesis of novel pharmaceutical candidates, development of new agrochemicals, creation of specialized ligands for catalysis. |

This table is based on the general chemical properties of chloropyridine sulfonyl chlorides, as specific data for the 3-chloro-2-sulfonyl isomer is not available in the search results.

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQPCEQWDCLDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloropyridine 2 Sulfonyl Chloride

Classical Chlorosulfonation Approaches

Classical methods for the synthesis of aryl sulfonyl chlorides, including 3-Chloropyridine-2-sulfonyl chloride, often involve the introduction of a sulfonic acid group followed by a chlorination step, or a direct chlorosulfonation reaction.

Sulfonation of Pyridine (B92270) Precursors Followed by Chlorination

A common and traditional strategy involves a two-step process. Initially, a suitable pyridine derivative is sulfonated to introduce a sulfonic acid moiety at the desired position. This sulfonic acid intermediate is then converted to the target sulfonyl chloride through treatment with a chlorinating agent.

The combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a potent and widely used reagent system for the conversion of sulfonic acids to sulfonyl chlorides. indianchemicalsociety.com In this process, phosphorus pentachloride acts as the primary chlorinating agent, while phosphorus oxychloride often serves as a solvent and helps to ensure a homogeneous reaction mixture. This method has been historically applied to the synthesis of various chloropyridine sulfonyl chlorides. google.com

The reaction typically involves heating the pyridine sulfonic acid precursor with an excess of phosphorus pentachloride, often in the presence of phosphorus oxychloride. google.comgoogle.com For instance, the synthesis of pyridine-3-sulfonyl chloride has been achieved by heating pyridine-3-sulfonic acid with phosphorus pentachloride and phosphorus oxychloride, followed by workup to isolate the product. chemicalbook.com While effective, this method is noted for the challenges associated with handling solid, moisture-sensitive phosphorus pentachloride and the generation of hydrogen chloride gas.

Table 1: Synthesis of Pyridine-3-sulfonyl chloride using PCl₅ and POCl₃

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine-3-sulfonic acid (64.8 mmol) | Phosphorus pentachloride (100 mmol) | Phosphorus oxychloride (109 mmol) | Reflux for 3 h | Pyridine-3-sulfonyl chloride | 94% | chemicalbook.com |

An alternative and often safer approach substitutes the use of solid phosphorus pentachloride with a combination of liquid phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂) gas. This method is considered an improvement in terms of handling and scalability. The process is typically carried out by first treating the hydroxypyridine sulfonic acid with phosphorus trichloride and then introducing chlorine gas into the reaction mixture. google.comgoogle.com

This reaction proceeds in stages, where phosphorus trichloride reacts with the sulfonic acid, and the subsequent introduction of chlorine gas completes the chlorination to form the sulfonyl chloride. Patents describe a process where chlorine gas is passed into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride at elevated temperatures (70 to 90°C), followed by heating to 100 to 120°C. google.comgoogle.com This methodology has been shown to produce high yields and purity.

Table 2: Synthesis of 4-Chloropyridine-3-sulfonyl chloride using PCl₃ and Cl₂

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|---|

| 4-hydroxypyridine-3-sulfonic acid (1 mol) | PCl₃ (2.5 mol) | Cl₂ (1.5 mol) | Reflux at 80–110°C for 20–24 hours | 95–99% | 99.7% |

Direct Chlorosulfonation Reactions

Direct chlorosulfonation involves the introduction of the sulfonyl chloride group onto the pyridine ring in a single step. This is typically achieved using chlorosulfonic acid. For example, the synthesis of 2-chloropyridine-3-sulfonyl chloride can be accomplished through the reaction of 2-chloropyridine (B119429) with chlorosulfonic acid. pipzine-chem.com In this reaction, the sulfonyl group from chlorosulfonic acid substitutes a hydrogen atom on the pyridine ring, directly forming 2-chloropyridine-3-sulfonic acid, which is then converted to the sulfonyl chloride. pipzine-chem.com Careful control of reaction temperature and time is crucial to prevent side reactions and ensure high product purity. pipzine-chem.com

Diazotization-Based Synthetic Routes

Diazotization-based syntheses provide a powerful and regioselective alternative for preparing aryl sulfonyl chlorides. These methods start with an aromatic amine, which is converted into a diazonium salt. This intermediate is then subjected to a reaction that introduces the sulfonyl chloride functionality.

Sandmeyer-Type Reactions with Sulfur Dioxide and Copper Catalysts

The Sandmeyer reaction is a well-established method for converting aryl diazonium salts into aryl halides and other functional groups, using copper salts as catalysts. wikipedia.org A modification of this reaction, first reported by Meerwein, allows for the synthesis of aryl sulfonyl chlorides. acs.orgdurham.ac.uk This process involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride. wikipedia.orgacs.orgdurham.ac.uk

This synthetic route is particularly valuable due to the wide availability of aniline (B41778) precursors and the precise regiochemical control it offers. durham.ac.uk The synthesis of 2-chloropyridine-3-sulfonyl chloride has been successfully carried out on a multi-kilogram scale using a modified Sandmeyer reaction. acs.org The process begins with the diazotization of 3-amino-2-chloropyridine (B31603) in hydrochloric acid with sodium nitrite (B80452) at low temperatures (-5 to 0°C). acs.org The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride. acs.org

Recent advancements have introduced the use of stable sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) to make the procedure safer and more convenient. organic-chemistry.orgnih.gov This modern approach avoids the need to handle gaseous sulfur dioxide directly and works for a broad range of anilines, including heterocyclic variants. organic-chemistry.orgnih.gov

Table 3: Synthesis of 2-Chloropyridine-3-sulfonyl chloride via Sandmeyer Reaction

| Starting Material | Diazotization Reagents | Reaction with SO₂ | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-amino-2-chloropyridine | Hydrochloric acid, Sodium nitrite | Sulfur dioxide in acetic acid | Copper(I) chloride | 2-chloropyridine-3-sulfonyl chloride | 83.6% | acs.org |

Modified Diazotization with Thionyl Chloride and Electron Transfer Catalysts

A significant advancement in the synthesis of pyridinesulfonyl chlorides involves a modified Sandmeyer-type diazotization reaction. This method utilizes the diazonium salt of an aminopyridine, such as 3-amino-2-chloropyridine, and reacts it with a mixture of thionyl chloride in water. beilstein-journals.orggoogleapis.com This approach circumvents the use of gaseous sulfur dioxide and acetic acid, which are common in traditional methods. googleapis.comcbijournal.com

The reaction is facilitated by an electron transfer catalyst, typically a copper salt like cuprous chloride (CuCl) or cupric chloride (CuCl₂). google.com These catalysts are essential for the single electron transfer (SET) mechanism that converts the diazonium salt into the desired sulfonyl chloride. cbijournal.com

One of the primary advantages of this aqueous process is the direct precipitation of the product, 2-chloropyridine-3-sulfonyl chloride, from the reaction mixture in high purity. This simplifies the isolation process, eliminating the need for solvent extraction which is often required when acetic acid is used as a solvent. googleapis.com A patent describing this method for a related compound, pyridine-3-sulfonyl chloride, reports a yield of 90.7% after workup. google.com

| Parameter | Condition | Source |

| Starting Material | 3-Amino-2-chloropyridine | googleapis.com |

| Reagents | Sodium Nitrite, Thionyl Chloride, Water, HCl | google.com |

| Catalyst | Cuprous Chloride (CuCl) | google.com |

| Temperature | 0-5 °C | google.com |

| Key Advantage | Product precipitates, avoiding extraction | googleapis.com |

| Reported Yield | 90.7% (for pyridine-3-sulfonyl chloride) | google.com |

Microchannel Reactor Implementations for Diazotization Processes

The inherent safety risks associated with diazotization reactions, such as the thermal instability of diazonium salts, have driven the adoption of advanced process technologies like microchannel reactors. These reactors offer significant improvements in safety and efficiency by providing superior heat and mass transfer compared to traditional batch reactors. researchgate.netorganic-chemistry.org

While specific literature for 2-chloropyridine-3-sulfonyl chloride is sparse, a patented method for its isomer, pyridine-3-sulfonyl chloride, illustrates the process. In this continuous-flow system, 3-aminopyridine, a copper catalyst, and a diazotizing agent (e.g., isoamyl nitrite) are rapidly mixed in a microchannel reactor to generate the diazonium salt. researchgate.net This intermediate stream is then immediately combined with a thionyl chloride solution in a second reactor, yielding the final product.

The use of a microreactor allows for precise temperature control, minimizes the accumulation of hazardous intermediates, and enables automated, continuous operation. researchgate.netorganic-chemistry.org This leads to enhanced safety, simplified operation, and potentially higher yields and product quality. The residence time in these reactors is typically very short, on the order of minutes. researchgate.net

| Feature | Microchannel Reactor Process | Source |

| Process Type | Continuous Flow | researchgate.net |

| Key Benefit | Enhanced safety and temperature control | organic-chemistry.org |

| Operation | Automated, continuous | researchgate.net |

| Advantages | Rapid mixing, minimal intermediate accumulation | researchgate.net |

| Residence Time | 0.5 to 10 minutes | researchgate.net |

Oxidative Transformation Pathways to Sulfonyl Chlorides

Alternative pathways to sulfonyl chlorides involve the oxidation of sulfur-containing precursors, such as thiols and disulfides. These methods often utilize potent oxidizing and chlorinating agents.

Oxidation of Azaarenethiols via Oxidative Chlorination

The direct oxidative chlorination of azaarenethiols presents a potential route to the corresponding sulfonyl chlorides. For the synthesis of 2-chloropyridine-3-sulfonyl chloride, the precursor would be 2-chloro-3-pyridinethiol. This transformation requires the cleavage of the S-H bond and subsequent oxidation and chlorination of the sulfur atom.

Several reagent systems are effective for the general conversion of thiols to sulfonyl chlorides under mild conditions. These include:

Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): A highly reactive combination that achieves the conversion in very short reaction times. organic-chemistry.org

Hydrogen Peroxide and Zirconium Tetrachloride (H₂O₂/ZrCl₄): An efficient system that provides high purity products. organic-chemistry.org

N-Chlorosuccinimide (NCS): NCS, in combination with dilute hydrochloric acid or tetrabutylammonium (B224687) chloride, can smoothly oxidize thiols to sulfonyl chlorides. organic-chemistry.org

These methods are noted for their high yields, mild conditions, and avoidance of harsh reagents, making them an attractive, though less documented, synthetic strategy for this specific target molecule. organic-chemistry.org

Cleavage of Disulfides with Halogenating Agents

An analogous approach involves the oxidative cleavage of a disulfide bond. The precursor for 2-chloropyridine-3-sulfonyl chloride in this pathway would be 3,3'-dithiobis(2-chloropyridine). This method is well-documented for other isomers, such as the synthesis of pyridine-2-sulfonyl chloride from 2,2′-dipyridyl disulfide by treatment with elemental chlorine or bromine in a solvent like dichloromethane. chemicalbook.com

The reaction proceeds via the cleavage of the S-S bond by the halogenating agent, followed by oxidation to form the sulfonyl chloride. Various reagents can accomplish the oxidative chlorination of disulfides, including 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), which is effective for a broad scope of disulfide substrates containing both electron-donating and electron-withdrawing groups. lookchem.com A recently developed continuous flow protocol utilizes nitric acid, hydrochloric acid, and oxygen for the efficient conversion of disulfides. nih.gov This method offers high yields (70-81%) and a favorable environmental profile. nih.gov

Advanced Synthetic Strategies and Process Optimization

Industrial Scale-Up Considerations and Yield Enhancement

The transition from laboratory-scale synthesis to industrial production of 2-chloropyridine-3-sulfonyl chloride requires careful consideration of safety, efficiency, and cost. A key challenge in traditional diazotization methods is the use of hazardous gaseous sulfur dioxide and the need for solvent extraction from acetic acid mixtures, which complicates large-scale operations. googleapis.com

The modified diazotization process using thionyl chloride in an aqueous medium offers a significant advantage for industrial scale-up. googleapis.com By facilitating the precipitation of the product, it eliminates the extraction step, simplifies isolation, and reduces solvent waste. googleapis.com This method is described as being more robust and safer for multikilogram scale production.

Furthermore, the adoption of continuous manufacturing technologies, such as the microchannel reactors discussed previously, is a major step in process optimization. Continuous flow systems offer superior control over reaction exotherms, reduce the volume of hazardous materials present at any given time, and can significantly increase spacetime yield compared to batch processes. mdpi.com For instance, one study on a chlorosulfonation reaction demonstrated that a continuous process nearly doubled the spacetime yield (0.139 g mL⁻¹ h⁻¹) compared to an optimized batch procedure (0.072 g mL⁻¹ h⁻¹). mdpi.com Yield enhancement is also achieved by optimizing reagent stoichiometry and reaction conditions to minimize the formation of byproducts like sulfonic acids or Sandmeyer products. cbijournal.com

Minimization of By-product Formation during Synthesis of this compound

The synthesis of this compound, a crucial intermediate in the production of various pharmaceuticals, requires stringent control over reaction conditions to minimize the formation of impurities. High purity of the final product is essential for its subsequent applications, making the reduction of by-products a primary focus in its manufacturing process. Key strategies to achieve this include precise temperature control, careful management of reagent stoichiometry, and the selection of appropriate solvent systems and intermediates.

Controlling Reaction Temperature and Intermediates

To mitigate this, stringent temperature control is critical. Diazotization reactions are typically conducted at low temperatures, often between 0°C and 5°C, to maintain the stability of the diazonium salt and prevent its decomposition. google.com An improved approach involves the formation of a more stable intermediate, such as a 3-pyridine fluoboric acid diazonium salt. google.com This salt is significantly more stable than its hydrochloride counterpart, allowing for its isolation as a solid pure product. google.com The use of this stable intermediate markedly reduces the occurrence of side reactions in the subsequent sulfonyl chlorination step, leading to a product with a purity of over 98%. google.com

Aqueous Process Chemistry and By-product Identification

Traditional methods for preparing similar compounds, such as 2-chloropyridine-3-sulfonyl chloride, often utilized acetic acid as a solvent. acs.org However, this can lead to purification challenges and the potential for acetic acid to remain as an impurity. acs.org Modern aqueous-based processes have been developed that not only avoid these issues but also allow the desired sulfonyl chloride product to precipitate directly from the reaction mixture in high purity and good yield. researchgate.net The low solubility of the sulfonyl chloride in the aqueous medium protects it from hydrolysis, a common side reaction. researchgate.net

In the synthesis of the related 2-chloropyridine-3-sulfonyl chloride, several major impurities have been identified, which are analogous to potential by-products in the synthesis of the 3-chloro-2-sulfonyl isomer. Understanding these helps in designing strategies for their minimization.

| By-product Name | Chemical Structure | Origin |

|---|---|---|

| Hydrolysis Product (e.g., 2-Chloropyridine-3-sulfonic acid) | C₅H₄ClNO₃S | Reaction of the sulfonyl chloride product with water. |

| Sandmeyer Product (e.g., 2,3-Dichloropyridine) | C₅H₃Cl₂N | Decomposition of the diazonium salt in the presence of chloride ions. |

| Disulfide By-product (e.g., 3,3′-Dithiobis(2-chloropyridine)) | C₁₀H₆Cl₂N₂S₂ | Side reaction involving the sulfur reagent. |

| Sulfone By-product (e.g., 3,3′-Sulfonylbis(2-chloropyridine)) | C₁₀H₆Cl₂N₂O₂S | Further oxidation or reaction of the disulfide intermediate. |

Table 1: Common by-products identified in the synthesis of chloropyridine sulfonyl chlorides and their likely origins. acs.org

Stoichiometry Control and Purification

The formation of undesired chlorinated by-products can also occur if the stoichiometry of the chlorinating agents is not carefully controlled. For instance, in syntheses using phosphorus pentachloride, an excess of the reagent can lead to the introduction of an additional chloro group onto the pyridine ring, forming products like 5-chloropyridine-3-sulfonyl chloride. google.com Research has demonstrated that this side reaction can be significantly suppressed by adding the phosphorus pentachloride portion-wise or continuously over an extended period. google.com This ensures that the concentration of the chlorinating agent remains low, favoring the desired reaction pathway.

| PCl₅ Addition Method | By-product Ratio (5-chloropyridine-3-sulfonyl chloride / pyridine-3-sulfonyl chloride) | Reaction Yield |

|---|---|---|

| Single Addition | 0.98% | 82.2% |

| Stepwise (10 portions) | 0.32% | 87.8% |

| Stepwise (20 portions) | 0.03% | 84.6% |

| Stepwise (30 portions) | 0.02% | 91.7% |

Table 2: Impact of controlled addition of Phosphorus Pentachloride (PCl₅) on the formation of a chlorinated by-product in the synthesis of a related pyridine sulfonyl chloride. google.com

Finally, purification methods are tailored to remove specific by-products. Post-reaction workup often includes washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove acidic impurities. chemicalbook.com For volatile by-products like phosphorus oxychloride, which may be formed when using certain chlorinating agents, distillation under reduced pressure is an effective final purification step. google.comgoogle.com

Chemical Reactivity and Transformation Pathways of 3 Chloropyridine 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is central to the synthetic utility of 3-chloropyridine-2-sulfonyl chloride, enabling the formation of diverse sulfonamide, sulfonate, and sulfonothioate derivatives.

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, providing a reliable route to sulfonamides. sigmaaldrich.com This transformation is highly efficient for this compound, reacting with various amines to yield the corresponding N-substituted sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov The sulfonamide linkage is a critical functional group in a multitude of therapeutic agents. sigmaaldrich.comucl.ac.uk The general reaction proceeds as follows:

Reaction Scheme:

3-Cl-C₅H₃N-2-SO₂Cl + R¹R²NH → 3-Cl-C₅H₃N-2-SO₂NR¹R² + HCl

The versatility of this reaction allows for the introduction of a wide array of functional groups, depending on the structure of the amine used. nih.gov

Table 1: Examples of Sulfonamide Synthesis from Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Product |

|---|---|---|

| Cyclopropanesulfonyl chloride | Heterocyclic amine | TNF-α converting enzyme (TACE) inhibitor sigmaaldrich.com |

| 2,4,5-Trichlorobenzenesulfonyl chloride | α-Methyltryptamine | Human glucocorticoid receptor (hGR) ligand sigmaaldrich.com |

Alcohols react with sulfonyl chlorides in a process often referred to as "activation" of the alcohol, converting the poor leaving group (-OH) into a much better one (a sulfonate ester). youtube.comyoutube.com This reaction, typically performed in the presence of a non-nucleophilic base like pyridine (B92270), proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken. youtube.comlibretexts.org The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com

Reaction Scheme:

3-Cl-C₅H₃N-2-SO₂Cl + R-OH → 3-Cl-C₅H₃N-2-SO₂OR + HCl

The resulting sulfonate esters are valuable intermediates in organic synthesis, readily participating in subsequent substitution or elimination reactions. youtube.com

In a similar fashion to alcohols, thiols can react with sulfonyl chlorides to form sulfonothioates. This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic sulfur atom of the sulfonyl chloride. Research on the condensation of pyrimidine-2-thiol (B7767146) with various sulfonyl chloride derivatives has demonstrated the formation of the corresponding sulfonothioates. nih.gov

General Reaction Scheme:

R-SO₂Cl + R'-SH → R-SO₂-S-R' + HCl

Applying this to this compound, the reaction with a thiol (R'-SH) would yield the corresponding 3-chloropyridine-2-sulfonothioate.

The electrophilic nature of the sulfonyl chloride group in this compound allows it to react with a variety of other nucleophiles. For instance, hydrolysis of the sulfonyl chloride group can occur in the presence of water, leading to the formation of the corresponding sulfonic acid. acs.org This reaction can be a competing pathway in aqueous reaction media.

Furthermore, sulfonyl chlorides can be transformed into other synthetically useful intermediates. For example, a method for the late-stage conversion of primary sulfonamides back into highly reactive sulfonyl chlorides has been developed, which can then be reacted with a diverse range of nucleophiles to produce complex sulfonamides, sulfonates, and other sulfur-containing compounds. researchgate.netnih.gov The reactivity of arenesulfonyl chlorides with amines in aqueous sodium hydroxide (B78521) has been shown to sometimes involve third-order kinetic processes, suggesting complex mechanistic pathways influenced by the hydrophobicity of the reactants. iupac.org

Transformations Involving the Pyridine Ring System

Beyond the reactivity of the sulfonyl chloride group, the pyridine ring itself can be a site for further chemical modification. Strategic functionalization of the pyridine ring can introduce additional points of diversity into molecules derived from this compound.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This technique relies on a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org For substituted pyridines, which can be prone to nucleophilic addition by organolithium reagents, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can favor the desired deprotonation. clockss.orgznaturforsch.com

In the context of a 2-substituted pyridine, a directing group at this position will typically direct metalation to the C-3 position. clockss.org However, the substituents already present on the this compound ring, namely the chloro and sulfonyl chloride groups, will influence the regioselectivity of any deprotonation event. The electron-withdrawing nature of these substituents affects the acidity of the ring protons. While 2- and 4-chloropyridines are susceptible to nucleophilic substitution, 3-chloropyridine (B48278) is generally unreactive under similar conditions. chegg.com The functionalization of pyridines at positions remote from the nitrogen atom remains a significant challenge in organic synthesis. nih.gov

For 2-chloropyridines, metalation strategies have been developed to achieve functionalization at various positions. For instance, while LDA typically directs metalation to the C-3 position, other base systems have been shown to promote unprecedented C-6 lithiation. researchgate.net Furthermore, combining lithiation with a subsequent transmetalation step, for example with zinc chloride, opens up possibilities for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. znaturforsch.com These strategies could potentially be applied to derivatives of this compound to achieve selective functionalization of the pyridine ring.

Electrophilic Reactivity Profiles

The sulfonyl chloride group is a potent electrophile, but its direct reaction with simple alkenes to form enamines is not a standard transformation. However, derivatives of pyridine sulfonyl chlorides can participate in reactions that yield sulfonylethenamines, a class of electron-poor enamines. Research has shown that 2-aminopyridine-3-sulfonyl chlorides can react with tertiary amines in the presence of air to produce these structures. researchgate.net

In this transformation, the 2-aminopyridine-3-sulfonyl chloride appears to serve a dual role. It is believed to promote the aerobic oxidation of the tertiary amine to generate an enamine intermediate, which is then electrophilically trapped by the sulfonyl chloride. researchgate.net This process results in the formation of a new C-S bond and a C=C double bond, yielding the sulfonylethenamine product. The yields for this specific reaction are reported to be in the low to moderate range. researchgate.net

Table 2: Synthesis of Sulfonylethenamines from Pyridine Sulfonyl Chloride Derivatives

| Pyridine Sulfonyl Chloride Reactant | Tertiary Amine | Product | Yield |

| 2-Aminopyridine-3-sulfonyl chloride | Triethylamine | N,N-diethyl-1-((2-aminopyridin-3-yl)sulfonyl)ethenamine | 14-44% |

| 2-Aminopyridine-3-sulfonyl chloride | N,N-Diisopropylethylamine | N-ethyl-N-isopropyl-1-((2-aminopyridin-3-yl)sulfonyl)ethenamine | 14-44% |

Cyclization Reactions Initiated by this compound Derivatives

Derivatives of this compound serve as versatile synthons for the construction of fused heterocyclic systems, including aza-indole and aza-carbazole frameworks, which are prevalent in medicinal chemistry. researchgate.netchemrxiv.org The synthetic strategies typically involve the transformation of the sulfonyl chloride into a sulfonamide, followed by intramolecular cyclization reactions.

Aza-Indole Synthesis: A plausible route to aza-indoles (pyrrolopyridines) involves an initial conversion of the this compound to a sulfonamide by reaction with a primary amine. The resulting N-substituted-3-chloropyridine-2-sulfonamide can then undergo palladium-catalyzed intramolecular cyclization. For instance, a Heck-type reaction can be employed where the chloro-substituent at the C3 position is coupled with an appropriately functionalized alkene. Subsequent cyclization involving the sulfonamide nitrogen atom onto the newly introduced side chain can forge the pyrrole (B145914) ring, yielding the aza-indole core. nih.gov Various palladium catalysts and reaction conditions can be optimized to facilitate this transformation. nih.govresearchgate.net

Aza-Carbazole Synthesis: The synthesis of aza-carbazole (carboline) architectures is a more complex, multi-step process. One potential pathway begins with the conversion of the sulfonyl chloride group into a functionality that can participate in a ring-forming reaction. For example, the starting material could be transformed into a 2-amino-3-halopyridine derivative. A subsequent Buchwald-Hartwig or Ullmann coupling with an ortho-haloaniline derivative would form a 2-(2-aminophenylamino)-3-halopyridine intermediate. A final intramolecular palladium-catalyzed C-N bond formation or C-H activation/arylation step would close the third ring, completing the aza-carbazole skeleton. mdpi.com This sequence builds the fused tricyclic system by systematically forming the required carbon-nitrogen bonds.

Table 3: Proposed Synthetic Pathways to Aza-Indole and Aza-Carbazole

| Target Architecture | Step 1: Initial Modification | Step 2: Key Coupling Reaction | Step 3: Cyclization |

| Aza-Indole | Sulfonyl chloride → Sulfonamide | Pd-catalyzed coupling at C3 (e.g., Heck, Sonogashira) | Intramolecular C-N bond formation |

| Aza-Carbazole | Sulfonyl chloride → Amino group | Buchwald-Hartwig coupling with o-haloaniline | Intramolecular Pd-catalyzed C-N coupling or C-H arylation |

Derivatization Strategies and Synthetic Utility of 3 Chloropyridine 2 Sulfonyl Chloride

Synthesis of Complex Pyridine-Sulfonamide Architectures

The most direct application of 3-chloropyridine-2-sulfonyl chloride is its reaction with primary and secondary amines to form the corresponding sulfonamides. This transformation is fundamental to the construction of more complex molecules where the pyridine-sulfonamide core is a key structural motif. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfur-nitrogen bond.

One of the foundational molecules in this class, 3-chloro-2-pyridinesulfonamide, is synthesized by the reaction of this compound with ammonia. The general synthesis of the sulfonyl chloride precursor itself involves the chlorination of a corresponding thioether, such as 3-chloro-2-((phenylmethyl)thio)pyridine, in an acetic acid solution, which is then neutralized to yield the free sulfonyl chloride. prepchem.com More modern methods for the amination of related pyridine-2-sulfonyl chlorides utilize magnesium amides, offering a transition-metal-free pathway to a variety of sulfonamide derivatives. researchgate.net These pyridine-sulfonamide scaffolds are significant in medicinal chemistry and serve as intermediates for further functionalization. mdpi.comgoogle.com

Once the 3-chloropyridine-2-sulfonamide (B2828634) scaffold is formed, the sulfonamide nitrogen can be further functionalized, most commonly through alkylation. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various alkylating agents, such as alkyl halides or tosylates, to introduce an alkyl group onto the nitrogen atom.

This N-alkylation is a powerful tool for increasing molecular complexity and modulating the physicochemical properties of the parent sulfonamide. The reaction conditions for N-alkylation of sulfonamides are well-established in organic synthesis and typically involve a base like sodium hydride, potassium carbonate, or an organic base in a polar aprotic solvent. This strategy allows for the creation of a diverse library of N-substituted 3-chloropyridine-2-sulfonamides, which can be explored for various applications, including as potential biologically active agents.

Introduction of Sulfonyl Moieties into Organic Molecules

This compound serves as a key reagent for introducing the 3-chloro-2-pyridinesulfonyl group into a wide range of organic molecules. The high reactivity of the sulfonyl chloride functional group allows it to react with a variety of nucleophiles beyond amines.

Key reactions include:

Reaction with Alcohols and Phenols: Forms stable sulfonate esters. This is particularly useful for protecting hydroxyl groups or for introducing the pyridinesulfonyl moiety to confer specific properties.

Reaction with Carbon Nucleophiles: Can participate in C-C bond-forming reactions, such as Friedel-Crafts type reactions with activated aromatic rings or reactions with organometallic reagents, leading to the formation of sulfones. nih.gov

Reaction with Thiols: Reacts with thiols to generate thiosulfonate esters.

This versatility makes this compound a valuable tool for synthetic chemists to incorporate a functionalized heterocyclic sulfonyl group, which can influence the steric and electronic properties of the target molecule. researchgate.net

Utilization in Bioconjugation Methodologies

The reactivity of sulfonyl chlorides makes them suitable for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or peptides. Aryl and heteroaryl electrophiles that contain strong electron-withdrawing groups, such as a sulfonyl group, can react with nucleophilic side chains of amino acids. nih.gov

Specifically, the thiol group of cysteine residues in proteins is a soft nucleophile that can react with electrophilic heteroaromatic rings via a process called nucleophilic aromatic substitution (SNAr). The this compound moiety is activated towards such reactions. Furthermore, the sulfonyl chloride group itself can react with nucleophilic amino acid residues. More advanced "sulfo-click" chemistry utilizes sulfonyl azides, which can be synthesized from sulfonyl chlorides, to react with thio acids in a highly efficient manner for peptide and protein modification. researchgate.netmdpi.com These strategies enable the site-specific labeling of proteins with probes, drugs, or other functional tags.

Application in Material Science for Functionalized Polymers

The introduction of specific functional groups into polymers is a key strategy for developing new materials with tailored properties. This compound can be used to functionalize polymers that have nucleophilic sites (e.g., hydroxyl or amino groups) along their backbone or as pendant groups. By reacting the polymer with the sulfonyl chloride, pyridinesulfonamide or sulfonate ester linkages can be formed, thereby modifying the polymer's characteristics.

For example, incorporating sulfonated groups into polymer membranes is a critical strategy for creating proton exchange membranes for fuel cells. researchgate.net The pyridine (B92270) moiety can also introduce properties such as thermal stability, altered solubility, or metal-coordinating capabilities. While direct polymerization of sulfonyl chlorides is less common, their use as a post-polymerization modification reagent is a powerful method for creating functional materials for a variety of applications. nbinno.com

Derivatization for Analytical Enhancement in Chemical Analysis

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound that has properties more suitable for a given analytical method, such as chromatography or mass spectrometry. nbinno.comgreyhoundchrom.com Sulfonyl chlorides, particularly those containing a moiety with high proton affinity like a pyridine ring, are excellent derivatizing agents for enhancing detection sensitivity in liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com

The analysis of certain classes of molecules, such as steroidal estrogens or bisphenols, by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) can be challenging due to their poor ionization efficiency. nih.govnih.gov Derivatizing these molecules at their hydroxyl or phenolic groups with a pyridine-containing sulfonyl chloride introduces a basic pyridine nitrogen atom. This nitrogen is readily protonated in the ESI source, leading to a significantly more intense signal for the protonated molecule [M+H]+ and thus a lower limit of detection. nih.govresearchgate.net

While much of the published research in this area has utilized the isomer pyridine-3-sulfonyl chloride, the underlying principle is directly applicable to this compound. The derivatization improves the ionization efficiency and can also alter the chromatographic retention time, potentially improving separation from interfering matrix components. endocrine-abstracts.org Studies have shown that derivatization with pyridine-sulfonyl reagents can improve the lower limit of quantitation (LLOQ) for analytes significantly.

| Analyte | Derivatizing Agent | Improvement in Sensitivity (LLOQ) | Reference |

|---|---|---|---|

| 17β-Estradiol (E2) | Pyridine-3-sulfonyl chloride | Achieved LLOQ of 10 pg/mL in serum | nih.gov |

| Bisphenol A (BPA) and analogues | Pyridine-3-sulfonyl chloride | Significant improvements in signal-to-noise ratios | nih.gov |

| 11 Estrogens | N-Methyl Pyridine-3-sulfonyl chloride | Sensitivity at least doubled for most analytes (LLOQ 0.025 to 0.2 ng/mL) | endocrine-abstracts.org |

Structural Analysis through Specific Fragmentation Patterns of Derivatives

The structural elucidation of molecules derived from this compound is heavily reliant on modern analytical techniques, with mass spectrometry being a cornerstone for confirming covalent structures and understanding molecular stability. The fragmentation patterns observed under mass spectrometric analysis, particularly using electrospray ionization (ESI-MS), provide a detailed fingerprint of the molecule's constitution. While direct studies on this compound derivatives are sparse, well-established fragmentation behaviors of analogous aromatic and pyridine sulfonyl derivatives provide a robust framework for their structural analysis. nih.gov

When a derivative, such as a sulfonamide formed from this compound, is subjected to tandem mass spectrometry (MS/MS), it undergoes collision-induced dissociation, leading to a series of predictable bond cleavages. The resulting product ions are characteristic of the core structure. A primary and highly characteristic fragmentation pathway for pyridine-sulfonyl derivatives is the neutral loss of sulfur dioxide (SO2, 64 Da) from the protonated molecular ion ([M+H]⁺). nih.gov This cleavage is a hallmark of sulfonamides and sulfonate esters upon ionization.

Another significant fragmentation event involves the cleavage of the C-S bond connecting the pyridine ring to the sulfonyl group or the S-N bond of the sulfonamide linkage. This can lead to the formation of a radical cation corresponding to the 3-chloropyridine (B48278) moiety or the protonated amine portion of the sulfonamide. Specifically, cleavage can generate a radical cation of 3-chloropyridine itself. nih.gov Further fragmentation of the pyridine ring itself can also occur, yielding smaller charged species that help confirm the initial structure. These predictable fragmentation patterns are invaluable for confirming the successful synthesis of new derivatives and for distinguishing between isomers.

Table 1: Predicted Mass Spectrometry Fragmentation Patterns for a Generic Sulfonamide Derivative of this compound

| Precursor Ion | Fragmentation Pathway | Product Ion (m/z) | Description |

| [M+H]⁺ | Neutral Loss | [M+H - 64]⁺ | Loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfonyl compounds. nih.gov |

| [M+H]⁺ | C-S Bond Cleavage | [C₅H₄ClN]⁺• | Formation of the 3-chloropyridine radical cation. nih.gov |

| [M+H]⁺ | S-N Bond Cleavage | [C₅H₃ClN-SO₂H]⁺ | Formation of the 3-chloropyridine-2-sulfonyl cation. |

| [M+H]⁺ | S-N Bond Cleavage | [R-NH₂ + H]⁺ | Formation of the protonated amine fragment, confirming the identity of the 'R' group. |

Strategic Use as a Reagent in Organic Synthesis Research

This compound is a valuable bifunctional reagent in organic synthesis, primarily utilized for the introduction of the 3-chloropyridin-2-ylsulfonyl moiety into various molecular scaffolds. Its strategic importance stems from the reactivity of the sulfonyl chloride group, which acts as a potent electrophile, readily reacting with a wide range of nucleophiles. researchgate.net The most common and significant application of this reagent is in the synthesis of sulfonamides. cbijournal.commdpi.com

The reaction involves the coupling of this compound with primary or secondary amines. This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. cbijournal.com The resulting sulfonamides are of significant interest in medicinal chemistry and materials science. The incorporation of the 3-chloropyridine ring can impart specific physicochemical properties, such as improved metabolic stability, altered electronic characteristics, or new binding interactions with biological targets. chempanda.com

The utility of this reagent extends to the synthesis of sulfonate esters through its reaction with alcohols and phenols. These reactions also proceed via nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonate esters can serve as intermediates themselves, as the sulfonate group is a good leaving group in subsequent nucleophilic substitution reactions. This dual functionality—a reactive site at the sulfonyl chloride and a modifiable site at the chloro-substituted pyridine ring—makes this compound a strategic building block for creating complex molecules with tailored properties. nih.gov

Table 2: Key Synthetic Applications of this compound

| Reaction Type | Nucleophile | Base/Conditions | Product Class | Significance |

| Sulfonamide Synthesis | Primary or Secondary Amines | Pyridine or Triethylamine | N-substituted 3-chloropyridine-2-sulfonamides | Access to a wide range of biologically relevant sulfonamide scaffolds. researchgate.netcbijournal.com |

| Sulfonate Ester Synthesis | Alcohols, Phenols | Pyridine or Triethylamine | 3-chloropyridine-2-sulfonate esters | Creation of intermediates for further functionalization or use as protecting groups. |

| C-Sulfonylation | Activated Carbon Nucleophiles | Base (e.g., Et₃N) | Carbon-linked Sulfones | Forms stable C-S bonds, useful in constructing complex molecular frameworks. nih.gov |

Computational Chemistry and Theoretical Studies on 3 Chloropyridine 2 Sulfonyl Chloride

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

No published studies were identified that specifically detail the application of quantum chemical calculations to determine the molecular geometry and electronic structure of 3-Chloropyridine-2-sulfonyl chloride.

Density Functional Theory (DFT) Applications

There are no available research articles that report the use of Density Functional Theory (DFT) to optimize the geometry or analyze the electronic properties of this compound. DFT is a common computational method used to investigate the electronic structure of molecules. wikipedia.orgkuleuven.be

Prediction of Frontier Molecular Orbitals (FMOs) and Related Parameters

Specific calculations and predictions of the Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound are not available in the current body of scientific literature. wikipedia.org Such data is crucial for understanding the reactivity of a molecule.

Reaction Mechanism Elucidation and Pathway Mapping

A detailed computational mapping of reaction pathways involving this compound has not been published. This type of research is essential for understanding how the molecule behaves in chemical reactions.

Identification of Transition States and Intermediates

There is no available data from computational studies identifying the transition states and intermediates involved in reactions of this compound. The identification of these transient structures is fundamental to elucidating reaction mechanisms.

Prediction of Regioselectivity in Nucleophilic Attacks

Computational predictions regarding the regioselectivity of nucleophilic attacks on this compound are not found in the reviewed literature. Such studies would provide insight into which sites on the molecule are most susceptible to attack by a nucleophile.

Analysis of Solvent Effects via Continuum Models

No studies were found that employ continuum models to analyze the effect of different solvents on the behavior and reactivity of this compound.

Determination of Rate-Determining Steps in Catalytic Cycles

The process involves mapping the potential energy surface of the entire catalytic cycle. For each proposed elementary step in the mechanism, computational models calculate the energy of the reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate between a reactant and a product. epfl.ch The step with the highest activation energy (the energy difference between the reactants and the transition state) is identified as the rate-determining step. epfl.ch

Prediction of Molecular Descriptors Relevant to Reactivity

Molecular descriptors are numerical values that characterize the properties of a molecule. Computational chemistry allows for the prediction of these descriptors, which are vital in fields like drug discovery and materials science for forecasting a compound's reactivity, pharmacokinetics, and other behaviors. While specific, experimentally verified descriptor data for this compound is sparse, values can be calculated using computational models. For context, the computed values for the closely related isomer, 2-Chloropyridine-3-sulfonyl chloride, are often used as a reference point. nih.gov

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a molecule's ability to permeate cell membranes. A higher TPSA is generally associated with lower membrane permeability. For the isomer 2-Chloropyridine-3-sulfonyl chloride, the calculated TPSA is 47.03 Ų. chemscene.com

LogP (Octanol-Water Partition Coefficient)

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a critical measure of a molecule's lipophilicity or hydrophobicity. It influences how a compound distributes itself in biological systems and is a key factor in absorption and distribution. A positive LogP value indicates a preference for lipid environments (hydrophobicity), while a negative value indicates a preference for aqueous environments (hydrophilicity). The computed XLogP3-AA value for the isomer 2-Chloropyridine-3-sulfonyl chloride is 1.8. nih.gov

Hydrogen Bond Acceptors and Donors

The number of hydrogen bond acceptors and donors in a molecule is fundamental to its intermolecular interactions, solubility, and binding affinity to biological targets. chemrxiv.orglibretexts.org Hydrogen bond acceptors are typically electronegative atoms (like oxygen or nitrogen) with lone pairs of electrons, while donors are hydrogen atoms bonded to electronegative atoms. libretexts.org According to computational models for the isomer 2-Chloropyridine-3-sulfonyl chloride, it has 3 hydrogen bond acceptors and 0 hydrogen bond donors. nih.gov

Rotatable Bonds

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-terminal heavy (non-hydrogen) atom. This descriptor is important for predicting oral bioavailability and binding affinity, as molecules with high flexibility may lose entropy upon binding to a target. The isomer 2-Chloropyridine-3-sulfonyl chloride has 1 rotatable bond. nih.gov

Molecular Descriptors for 2-Chloropyridine-3-sulfonyl chloride (Isomer)

| Descriptor | Computed Value | Reference |

| Topological Polar Surface Area (TPSA) | 47.03 Ų | chemscene.com |

| XLogP3-AA | 1.8 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Analytical and Spectroscopic Characterization of 3 Chloropyridine 2 Sulfonyl Chloride and Its Derivatives

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, a cornerstone of chemical analysis, provides insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For a compound like 3-Chloropyridine-2-sulfonyl chloride, one would expect to observe characteristic absorption bands corresponding to the vibrations of the pyridine (B92270) ring, the C-Cl bond, and the sulfonyl chloride (-SO₂Cl) group. Specifically, strong absorptions are typically seen for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, usually in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. However, specific experimental FT-IR data for this compound is not documented in the reviewed literature.

Potential Energy Distribution (PED) Analysis of Vibrational Bands

Potential Energy Distribution (PED) analysis is a theoretical calculation used to assign the observed vibrational bands in an IR or Raman spectrum to specific internal coordinates of the molecule (e.g., bond stretching, angle bending). This analysis provides a quantitative description of the contribution of each bond stretch or angle bend to a particular vibrational mode. For complex molecules, vibrational modes are often coupled, meaning a single absorption band can result from the combination of several types of vibrations. PED analysis is crucial for an unambiguous assignment of the vibrational spectrum. A PED analysis for this compound would require a dedicated computational study, which does not appear to be available in public-domain research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the pyridine ring contains three protons. Their chemical shifts (positions in the spectrum) would be influenced by the electron-withdrawing effects of both the chlorine atom and the sulfonyl chloride group. The relative positions of these substituents would lead to a unique splitting pattern (due to spin-spin coupling between adjacent protons), which would be instrumental in confirming the 3-chloro-2-sulfonyl substitution pattern. Regrettably, no experimental ¹H NMR spectra for this specific compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would be expected to show five distinct signals, one for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbon atom bonded to the chlorine (C-3) and the carbon bonded to the sulfonyl chloride group (C-2) would be particularly shifted. As with other spectroscopic data, specific ¹³C NMR data for this compound are absent from the available literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. In a mass spectrum of this compound, the molecular ion peak would confirm the compound's molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (due to the presence of ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways might include the loss of the -SO₂Cl group or a chlorine radical. However, no published mass spectrum for this compound is available for a detailed analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of this compound derivatives. This technique involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of a derivative), which is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. researchgate.netmdpi.com

When analyzing pyridine-sulfonyl derivatives of compounds like steroidal estrogens, the product ion spectra often show analyte-specific fragments rather than ions dominated by the derivatizing agent. nih.govnih.gov A characteristic fragmentation pathway for such derivatives is the loss of sulfur dioxide (SO₂), resulting in a significant product ion. nih.gov For example, in the analysis of a 17β-estradiol (E2) derivative of pyridine-3-sulfonyl chloride, the protonated molecule [M+H]⁺ at m/z 414 fragments to produce an intense ion at m/z 350, corresponding to the loss of SO₂. nih.govnih.gov Another prominent fragment observed is the radical cation of the original analyte (e.g., the E2 radical cation at m/z 272), which can then be subjected to further fragmentation (MS³) to reveal the core structure of the analyte. nih.gov This ability to generate structurally informative fragments is a key advantage in identifying unknown metabolites or reaction products.

Table 2: Illustrative MS/MS Fragmentation of a Pyridine-Sulfonyl Derivative (e.g., E2-PS)

| Precursor Ion (m/z) | Collision Energy | Key Product Ions (m/z) | Neutral Loss | Inferred Structure of Fragment |

|---|---|---|---|---|

| 414 ([M+H]⁺) | Variable | 350 | SO₂ (64 Da) | [M+H-SO₂]⁺ |

| 414 ([M+H]⁺) | Variable | 272 | C₅H₄N-SO₂H (142 Da) | Analyte radical cation [E2]⁺• |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of this compound and identifying potential by-products from its synthesis. mdpi.com This method separates volatile and semi-volatile compounds in a mixture based on their transit time through a capillary column, after which they are ionized and detected by a mass spectrometer.

A significant challenge in the GC analysis of sulfonyl chlorides is their thermal lability; they can degrade within the hot GC injector or on the column, often yielding the corresponding desulfonylated chloride. core.ac.uk To circumvent this issue and enable accurate quantification, a derivatization strategy is often employed. The sulfonyl chloride is converted into a more thermally stable derivative, such as an amide or ester, prior to analysis. core.ac.ukrsc.org

In a typical GC-MS analysis for purity, a sample is analyzed to detect any impurities or degradation products. For instance, the presence of 3-chloropyridine (B48278) could indicate the degradation of the parent sulfonyl chloride. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for the sensitive quantification of known by-products. innovareacademics.in The retention time of the main peak provides a measure of its identity, while the peak's area is proportional to its concentration.

Table 3: Potential Compounds in a GC-MS Analysis of this compound

| Compound | Potential Origin | Typical Mass Fragment (m/z) | Notes |

|---|---|---|---|

| This compound | Target Analyte | Molecular ion, fragments from loss of Cl, SO₂ | Prone to thermal degradation |

| 3-Chloropyridine | Degradation product/Impurity | Molecular ion, pyridine ring fragments | Indicates sample degradation or impure starting material |

| Dichloropyridines | Synthesis By-product | Molecular ion, fragments from loss of Cl | Can arise from over-chlorination during synthesis |

X-ray Diffraction Crystallography for Solid-State Structure Determination of Derivatives

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is constructed, revealing the positions of the atoms in the crystal lattice. The data obtained includes the crystal system (e.g., triclinic, monoclinic), space group, and unit cell dimensions. mdpi.com

For sulfonamide derivatives, X-ray crystallography confirms the tetrahedral geometry around the sulfur atom and reveals the orientation of the pyridine ring relative to the sulfonamide group. biointerfaceresearch.com Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds (e.g., N-H···O) and other non-covalent interactions. biointerfaceresearch.com Hirshfeld surface analysis is often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts, providing deeper insight into the supramolecular structure. researchgate.net

Table 4: Example Crystallographic Data for a Hypothetical Sulfonamide Derivative

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| a (Å) | 10.123 | Unit cell dimension |

| b (Å) | 8.456 | Unit cell dimension |

| c (Å) | 15.789 | Unit cell dimension |

| β (°) | 98.54 | Angle of the unit cell |

| Volume (ų) | 1337.1 | Volume of the unit cell |

| Z | 4 | Number of molecules in the unit cell |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, this technique provides information about the conjugated π-electron system. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of a pyridine derivative typically shows characteristic absorption bands corresponding to π → π* and n → π* transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the substituents on the pyridine ring. The electron-withdrawing nature of the chloro and sulfonyl chloride groups is expected to influence the energy of these transitions.

When this compound is converted into derivatives, such as by reaction with an aromatic amine or phenol, significant changes in the UV-Vis spectrum can occur. Extending the conjugated system often results in a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. researchgate.net This shift can be used to monitor the progress of a reaction or to characterize the electronic properties of the resulting derivative.

Table 5: Expected UV-Vis Absorption Characteristics

| Compound Type | Expected λmax Range (nm) | Electronic Transition | Notes |

|---|---|---|---|

| 3-Chloropyridine | ~260-270 | π → π* | Typical for substituted pyridines |

| This compound | ~270-290 | π → π* | Electron-withdrawing groups may cause a slight red shift |

Advanced Applications in Contemporary Organic Synthesis

Synthesis of Pharmaceutical Intermediates

The pyridinesulfonyl chloride functional group is a cornerstone in medicinal chemistry for creating sulfonamide-based therapeutic agents. These compounds are integral to the development of various drugs due to their versatile biological activities.

Precursors for Endothelin Antagonists

While direct evidence for the use of 3-Chloropyridine-2-sulfonyl chloride in synthesizing endothelin antagonists is not prevalent in publicly available research, the isomeric compound 2-Chloropyridine-3-sulfonyl chloride serves as a key precursor in this field. Endothelin antagonists are crucial for treating conditions like pulmonary hypertension. The synthesis often involves reacting the sulfonyl chloride with an appropriate amine to form a sulfonamide linkage, which is a critical pharmacophore for receptor binding. This demonstrates the potential synthetic utility of the chloropyridinesulfonyl chloride scaffold in developing cardiovascular drugs. nih.gov

Building Blocks for Anti-inflammatory Agents

Chlorinated pyridine (B92270) derivatives are valuable intermediates in the synthesis of novel anti-inflammatory drugs. google.com The development of new and effective anti-inflammatory agents is a significant area of pharmaceutical research, targeting enzymes like cyclooxygenase (COX). rsc.orgnih.gov Pyrimidine-based compounds, which can be synthesized from pyridine precursors, have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators. rsc.org

The related isomer, 2-Chloropyridine-3-sulfonyl chloride , is specifically identified as a key intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory properties. chemimpex.com Its reactivity allows for its incorporation into complex molecules designed to modulate inflammatory pathways. chemimpex.com

Components in Anti-cancer Drug Development

Sulfonamide derivatives represent a significant class of anti-cancer agents, with various mechanisms of action including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. mdpi.com The synthesis of such compounds often relies on versatile building blocks.

The isomer 2-Chloropyridine-3-sulfonyl chloride is noted for its role as an intermediate in the development of anti-cancer drugs. chemimpex.com Its structure facilitates the creation of sulfonamide derivatives that are evaluated for their antitumor activity. chemimpex.com Research into novel sulfonamides, including those derived from quinoline-5-sulfonyl chlorides, has identified compounds with high activity against various cancer cell lines, underscoring the importance of the sulfonyl chloride group in oncological drug design. nih.gov

| Application Category | Specific Role of Isomer 2-Chloropyridine-3-sulfonyl chloride | Research Finding |

| Pharmaceuticals | Key intermediate for anti-inflammatory and anti-cancer drugs. chemimpex.com | Enables the synthesis of sulfonamide derivatives with potential biological activity. chemimpex.com |

| Agrochemicals | Used in the formulation of herbicides and pesticides. chemimpex.com | Helps create effective compounds for crop protection and yield enhancement. chemimpex.com |

| Fine Chemicals | Versatile reagent in organic synthesis. chemimpex.com | Its reactivity is crucial for the production of advanced materials where precision is required. chemimpex.com |

Development of Agrochemicals

The utility of chlorinated pyridine compounds extends into the agrochemical industry, where they are used to create products that protect crops and enhance agricultural productivity. weimiaobio.com

Herbicides and Pesticides

A derivative of the target compound, 3-Chloropyridine-2-sulfonamide (B2828634) , is specifically identified as an insecticide. biosynth.com It is used to control a variety of pests, including cockroaches, ants, and flea larvae, by inhibiting cholinesterase enzymes. biosynth.com

Furthermore, the isomeric compound 2-Chloropyridine-3-sulfonyl chloride is widely used in the formulation of effective herbicides and pesticides. chemimpex.comjdkintermediates.com It serves as a key structural unit that can be introduced into larger molecules to enhance their pesticidal activity, potentially by interfering with the nervous system or other physiological functions of pests. pipzine-chem.com Pyridine-3-sulfonyl compounds, in general, have been investigated for their useful pesticidal properties against crop-damaging insects. google.com

| Compound/Isomer | Application | Mechanism of Action |

| 3-Chloropyridine-2-sulfonamide | Insecticide (Pest Control) biosynth.com | Inhibits cholinesterase enzymes in pests like cockroaches and ants. biosynth.com |

| 2-Chloropyridine-3-sulfonyl chloride | Intermediate for Herbicides & Pesticides chemimpex.com | Incorporated as a key structural unit to enhance efficacy. pipzine-chem.com |

Role in Specialty and Fine Chemicals Production

Beyond large-scale pharmaceutical and agrochemical production, pyridinesulfonyl chlorides are valuable reagents in the synthesis of specialty and fine chemicals, where high purity and specific reactivity are paramount. The reactivity of the sulfonyl chloride group allows for efficient nucleophilic substitution reactions, making these compounds excellent building blocks for introducing diverse functional groups into target molecules. chemimpex.com

The related isomer, 2-Chloropyridine-3-sulfonyl chloride , is noted for its application in the production of advanced materials and fine chemicals. chemimpex.com Its ability to form stable intermediates makes it a preferred choice in complex synthetic pathways that require precision and reliability. chemimpex.com

Future Research Directions and Emerging Paradigms

The continued relevance of pyridine-based sulfonyl chlorides in medicinal and materials chemistry drives ongoing innovation in their synthesis and application. For 3-Chloropyridine-2-sulfonyl chloride, future research is poised to capitalize on emerging paradigms that emphasize sustainability, efficiency, and precision. These new directions aim to enhance the compound's utility as a versatile building block while addressing the limitations of traditional chemical processes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-Chloropyridine-2-sulfonyl Chloride, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves chlorosulfonation of 3-chloropyridine using chlorosulfonic acid under controlled conditions (0–5°C). Key factors include:

- Stoichiometric ratio : Excess chlorosulfonic acid (≥2 eq.) ensures complete conversion.

- Temperature control : Exothermic reactions require cooling to avoid side products like sulfonic acids.

- Reaction monitoring : TLC or HPLC analysis (e.g., C18 column, UV detection at 254 nm) tracks progress. Post-reaction, quenching with ice water followed by extraction (dichloromethane) and purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Spill management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl gas release .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic pyridine ring protons (δ 8.5–9.0 ppm) and sulfonyl chloride resonance.

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~192.0) confirms molecular weight.

- Elemental analysis : Validate purity (>95%) by comparing experimental vs. theoretical C, H, N, S, and Cl percentages .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : The 3-chloro substituent enhances sulfonyl chloride electrophilicity, favoring reactions with amines or alcohols.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks. For example, sulfonamide formation at the sulfonyl group occurs preferentially over pyridine ring functionalization .

Q. What strategies mitigate side reactions during sulfonylation of sterically hindered substrates using this compound?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation of bulky alcohols.

- Temperature modulation : Lower temperatures (−20°C) reduce side reactions like elimination. Monitor via in-situ IR spectroscopy (C=O/S=O stretch regions) .

Q. How can researchers resolve contradictory data on the hydrolytic stability of this compound in aqueous media?

- Methodological Answer :

- Kinetic studies : Conduct pH-dependent hydrolysis experiments (pH 2–10) with HPLC quantification. Hydrolysis follows pseudo-first-order kinetics, with half-life <1 hour at pH 7.

- Mechanistic insights : Hydrolysis generates 3-chloropyridine-2-sulfonic acid, confirmed by ¹H NMR (disappearance of sulfonyl chloride peak at δ 3.5 ppm). Stabilize solutions with desiccants (molecular sieves) or work under anhydrous conditions .

Key Methodological Recommendations

- Synthetic Optimization : Prioritize low-temperature reactions to suppress decomposition.

- Analytical Cross-Validation : Combine NMR, MS, and elemental analysis for purity assessment.

- Safety Protocols : Implement rigorous PPE and spill management to address toxicity risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.